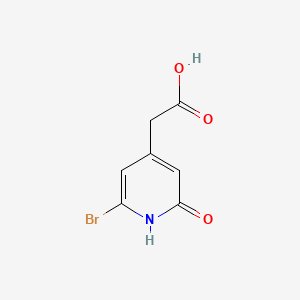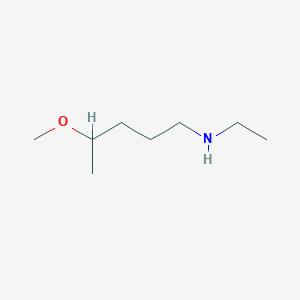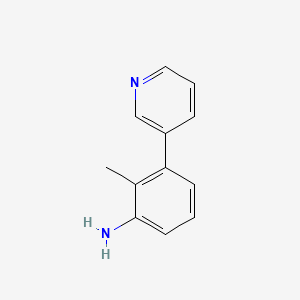
6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that are widely used in various applications, including herbicides, resins, and pharmaceuticals. This particular compound is known for its herbicidal properties and is used to control a variety of weeds in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with cyclohexylamine and ethylamine. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the mixture to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents like primary amines or alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or dichloroethane.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with a primary amine would yield a corresponding amine derivative of the triazine .
Scientific Research Applications
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives.
Biology: Studied for its effects on various biological systems, particularly its herbicidal activity.
Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.
Industry: Utilized in the formulation of herbicides and other agrochemicals
Mechanism of Action
The herbicidal activity of 6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This mechanism is similar to other triazine herbicides, making it effective against a wide range of weeds.
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with a similar mechanism of action but different substituents.
Propazine: Similar in structure but with different alkyl groups attached to the triazine ring
Uniqueness
6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct physical and chemical properties. These properties can influence its solubility, stability, and herbicidal activity, making it suitable for specific agricultural applications .
Properties
CAS No. |
84712-77-6 |
|---|---|
Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
6-chloro-2-N-cyclohexyl-4-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18ClN5/c1-2-13-10-15-9(12)16-11(17-10)14-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
LSBYYJMCRRFQRA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC2CCCCC2 |
solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)


![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-[[1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]amino]-2-methyloxolan-3-yl] acetate](/img/structure/B13146418.png)




![3-Phenyl-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13146439.png)

